molecular formula C10H9ClN2 B1459850 1-Chloro-N-methylisoquinolin-6-amine CAS No. 1374652-44-4

1-Chloro-N-methylisoquinolin-6-amine

Cat. No. B1459850
M. Wt: 192.64 g/mol
InChI Key: GVZKRUXESLXUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-N-methylisoquinolin-6-amine is a chemical compound with the CAS Number: 1892997-21-5 . It has a molecular weight of 192.65 . It is available in the form of a powder .

It is stored at room temperature .

Scientific Research Applications

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities .

In another study, a green and efficient synthetic methodology was developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .

    Crystal Phase-Controlled Synthesis of Noble Metal Nanomaterials The functional properties of noble metal nanomaterials can be tuned by controlling their crystal phase. This has applications in various fields, including catalysis, where the crystal phase-dependent chemical and physical properties of these nanomaterials can influence reactions such as the oxygen reduction reaction, and oxidation reactions of formic acid, methanol, and carbon monoxide .

    Green and Clean Syntheses of Quinoline Derivatives There has been a push towards greener and more sustainable chemical processes in recent years. This includes the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or other recyclable and reusable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .

    Photocatalytic Synthesis of Quinaldine

    A study found that N–TiO2 is more efficient than other metal-doped catalysts in quinaldine synthesis under visible light. This process has the potential to enable a more sustainable quinaldine synthesis from nitrobenzene in UV and visible light .

    Biocatalytic Applications

    Yarrowia lipolytica, a robust yeast species, has gained significant attention as a biofactory for various biotechnological applications due to boasting a diverse array of enzymes with wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals . Its versatility and potential for large-scale production make it a promising candidate for sustainably addressing various societal and industrial needs .

    Efficient Synthesis of Isoquinoline and Its Derivatives Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities . Therefore, development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

properties

IUPAC Name

1-chloro-N-methylisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-12-8-2-3-9-7(6-8)4-5-13-10(9)11/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZKRUXESLXUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281922
Record name 6-Isoquinolinamine, 1-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-N-methylisoquinolin-6-amine

CAS RN

1374652-44-4
Record name 6-Isoquinolinamine, 1-chloro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Isoquinolinamine, 1-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-N-methylisoquinolin-6-amine
Reactant of Route 2
Reactant of Route 2
1-Chloro-N-methylisoquinolin-6-amine
Reactant of Route 3
1-Chloro-N-methylisoquinolin-6-amine
Reactant of Route 4
Reactant of Route 4
1-Chloro-N-methylisoquinolin-6-amine
Reactant of Route 5
Reactant of Route 5
1-Chloro-N-methylisoquinolin-6-amine
Reactant of Route 6
Reactant of Route 6
1-Chloro-N-methylisoquinolin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.